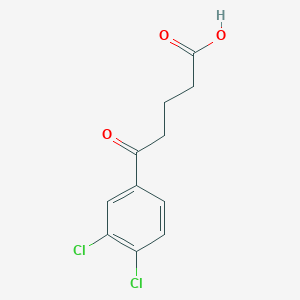

5-(3,4-Dichlorophenyl)-5-oxovaleric acid

Vue d'ensemble

Description

5-(3,4-Dichlorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a valeric acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid typically involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the valeric acid moiety, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-(3,4-Dichlorophenyl)-5-carboxyvaleric acid.

Reduction: 5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications, leading to derivatives with diverse properties .

Biology

-

Antimicrobial Activity : Studies have demonstrated that 5-(3,4-Dichlorophenyl)-5-oxovaleric acid exhibits significant antimicrobial activity against various pathogens. It shows high efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and moderate activity against some Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

Pathogen Activity Level Staphylococcus aureus High Bacillus subtilis High Escherichia coli Moderate Pseudomonas aeruginosa Moderate - Anti-inflammatory Effects : In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, positioning it as a potential candidate for treating inflammatory diseases .

Medicine

- Drug Development : The compound is being explored for its potential use in drug development due to its interactions with specific molecular targets. It may enhance binding affinity to enzymes or receptors involved in disease processes .

-

Cytotoxicity Against Cancer Cells : Preliminary research indicates that it exhibits cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the production of reactive oxygen species (ROS) .

Cell Line IC50 Value (μM) A549 25.0 ± 2.0 HeLa 30.0 ± 3.0

Case Study 1: Antimicrobial Efficacy

A study on various derivatives of this compound highlighted that modifications to the dichlorophenyl group significantly influenced antimicrobial potency. Derivatives with additional functional groups exhibited enhanced activity against multidrug-resistant strains.

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo experiments using animal models showed that administration of this compound resulted in reduced inflammation markers in tissues affected by induced inflammatory conditions. These findings support its potential therapeutic application in treating inflammatory diseases.

Industrial Applications

This compound is utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals. Its versatility allows for applications in various industrial processes where specific chemical properties are required .

Mécanisme D'action

The mechanism of action of 5-(3,4-Dichlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to these targets, while the valeric acid moiety can influence the compound’s pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparaison Avec Des Composés Similaires

5-(3,4-Dichlorophenyl)-5-hydroxyvaleric acid: A reduced form with a hydroxyl group instead of a ketone.

5-(3,4-Dichlorophenyl)-5-carboxyvaleric acid: An oxidized form with a carboxylic acid group.

3,4-Dichlorophenylacetic acid: A structurally related compound with a shorter carbon chain.

Uniqueness: 5-(3,4-Dichlorophenyl)-5-oxovaleric acid is unique due to its specific combination of a dichlorophenyl group and a valeric acid backbone, which imparts distinct chemical and biological properties

Activité Biologique

Introduction

5-(3,4-Dichlorophenyl)-5-oxovaleric acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including pharmacology and agriculture.

Structure and Synthesis

This compound is characterized by a dichlorophenyl group attached to a valeric acid moiety. The synthesis typically involves standard organic reactions such as oxidation, reduction, and substitution, allowing the formation of various derivatives with altered biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dichlorophenyl group enhances binding affinity, while the valeric acid moiety influences pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with moderate activity observed against some Gram-negative strains .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cell cultures. This activity positions it as a potential candidate for treating inflammatory diseases.

Anticancer Potential

Preliminary research indicates that this compound exhibits cytotoxicity against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction through ROS (reactive oxygen species) production .

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 25.0 ± 2.0 |

| HeLa | 30.0 ± 3.0 |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of this compound demonstrated that modifications to the dichlorophenyl group significantly influenced antimicrobial potency. Derivatives with additional functional groups exhibited enhanced activity against multidrug-resistant strains .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo experiments using animal models showed that administration of this compound resulted in reduced inflammation markers in tissues affected by induced inflammatory conditions. These findings support its potential therapeutic application in inflammatory diseases .

Propriétés

IUPAC Name |

5-(3,4-dichlorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNXUPLVNCSNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374211 | |

| Record name | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168135-66-8 | |

| Record name | 5-(3,4-Dichlorophenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.